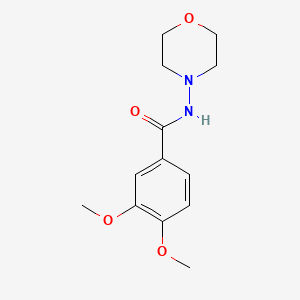

3,4-dimethoxy-N-4-morpholinylbenzamide

Description

3,4-Dimethoxy-N-4-morpholinylbenzamide is a benzamide derivative featuring a morpholine moiety and methoxy substituents on the aromatic ring. This compound is structurally characterized by a benzamide core substituted with two methoxy groups at the 3- and 4-positions and a morpholinyl group attached via the amide nitrogen. The morpholine ring is known to enhance solubility and bioavailability, while methoxy groups may influence electronic and steric properties, affecting target binding .

Properties

IUPAC Name |

3,4-dimethoxy-N-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)13(16)14-15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCJDAQUSZGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dimethoxy-N-4-morpholinylbenzamide with related compounds based on structural motifs, synthetic pathways, and physicochemical properties derived from the evidence.

Structural Analogues from Patent and Journal Data

Table 1: Key Structural and Physicochemical Comparisons

Analysis of Structural and Functional Differences

Core Scaffold Variations: The target compound employs a benzamide scaffold, whereas analogues like the pyrazolopyrimidine-sulfonamide in incorporate fused heterocyclic systems (pyrazolo[3,4-d]pyrimidine) linked to chromen-4-one. These modifications are associated with enhanced kinase-binding affinity due to planar aromatic systems. The triazine-urea-benzamide derivative in introduces a dimorpholino-triazine group, which may improve solubility and enable multivalent target engagement.

Morpholine vs. Other Amines: Morpholine’s oxygen atom contributes to hydrogen-bonding capacity, contrasting with the dimethylaminoethyl group in , which prioritizes basicity and membrane permeability.

Synthetic Complexity: The target compound’s synthesis likely involves amide coupling between 3,4-dimethoxybenzoic acid and 4-aminomorpholine, a straightforward route compared to the multi-step procedures for analogues (e.g., Suzuki-Miyaura cross-coupling in or urea-triazine assembly in ).

Physicochemical Properties: Melting Points: Fluorinated derivatives (e.g., , MP 175–178°C) exhibit higher melting points than non-fluorinated benzamides, likely due to increased crystallinity from halogen interactions. Yield and Purity: The triazine-urea compound in was isolated in 50% yield as a white solid, suggesting moderate synthetic efficiency, whereas the target compound’s yield remains unreported.

Research Implications and Limitations

- Data Gaps : Specific data on solubility, logP, and target binding for this compound are absent in the provided evidence. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.